molecular formula C12H15ClN2O2 B13463461 methyl (3S)-3-amino-4-(3-cyanophenyl)butanoate hydrochloride

methyl (3S)-3-amino-4-(3-cyanophenyl)butanoate hydrochloride

Cat. No.: B13463461
M. Wt: 254.71 g/mol
InChI Key: LJJFKMBRVRHRCH-MERQFXBCSA-N
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Description

Methyl (3S)-3-amino-4-(3-cyanophenyl)butanoate hydrochloride is a chemical compound with a complex structure that includes an amino group, a cyanophenyl group, and a butanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (3S)-3-amino-4-(3-cyanophenyl)butanoate hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of a suitable amino acid derivative with a cyanophenyl compound under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

Methyl (3S)-3-amino-4-(3-cyanophenyl)butanoate hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The amino and cyanophenyl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

Methyl (3S)-3-amino-4-(3-cyanophenyl)butanoate hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl (3S)-3-amino-4-(3-cyanophenyl)butanoate hydrochloride involves its interaction with specific molecular targets and pathways. The amino and cyanophenyl groups play a crucial role in its binding to target molecules, influencing various biochemical processes. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to methyl (3S)-3-amino-4-(3-cyanophenyl)butanoate hydrochloride include other amino acid derivatives with cyanophenyl groups and butanoate esters. Examples include:

  • Methyl (3S)-3-amino-4-(4-cyanophenyl)butanoate
  • Ethyl (3S)-3-amino-4-(3-cyanophenyl)butanoate

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of both amino and cyanophenyl groups

Properties

Molecular Formula

C12H15ClN2O2

Molecular Weight

254.71 g/mol

IUPAC Name

methyl (3S)-3-amino-4-(3-cyanophenyl)butanoate;hydrochloride

InChI

InChI=1S/C12H14N2O2.ClH/c1-16-12(15)7-11(14)6-9-3-2-4-10(5-9)8-13;/h2-5,11H,6-7,14H2,1H3;1H/t11-;/m0./s1

InChI Key

LJJFKMBRVRHRCH-MERQFXBCSA-N

Isomeric SMILES

COC(=O)C[C@H](CC1=CC(=CC=C1)C#N)N.Cl

Canonical SMILES

COC(=O)CC(CC1=CC(=CC=C1)C#N)N.Cl

Origin of Product

United States

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